
3,5-Diiodo-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-1,2,4-thiadiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms, with iodine atoms at the 3 and 5 positions. This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-1,2,4-thiadiazole can be synthesized through the iodination of 1,2,4-thiadiazole derivatives. One common method involves the reaction of 1,2,4-thiadiazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction typically proceeds as follows:
Starting Material: 1,2,4-Thiadiazole
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide)
Conditions: The reaction is carried out in an appropriate solvent (e.g., acetic acid) at a controlled temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 5 can be selectively replaced by other substituents through cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of this compound with phenylacetylene to form 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole or 3,5-bis(phenylethynyl)-1,2,4-thiadiazole, depending on the reaction conditions.
Common Reagents and Conditions
Reagents: Phenylacetylene, palladium catalyst, copper(I) iodide
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) with a suitable solvent (e.g., tetrahydrofuran) at elevated temperatures.
Major Products
- 3-Iodo-5-(phenylethynyl)-1,2,4-thiadiazole
- 3,5-Bis(phenylethynyl)-1,2,4-thiadiazole
Scientific Research Applications
3,5-Diiodo-1,2,4-thiadiazole has a wide range of applications in scientific research, including:
- Chemistry : It serves as a key intermediate in the synthesis of various heterocyclic compounds and is used in cross-coupling reactions to develop novel molecules .
- Biology : The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
- Medicine : It is a crucial building block in the development of therapeutic agents, particularly in the synthesis of drugs with improved activity and selectivity .
- Industry : The compound is used in the development of agrochemicals, such as insecticides, herbicides, and fungicides .
Mechanism of Action
The mechanism of action of 3,5-diiodo-1,2,4-thiadiazole involves its ability to undergo substitution reactions, allowing it to form covalent bonds with various biologically active fragments. This covalent amalgamation can lead to compounds with enhanced biological activities due to synergistic effects . The molecular targets and pathways involved depend on the specific substituents introduced during the synthesis of the final therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1,2,4-thiadiazole
- 3,5-Dichloro-1,2,4-thiadiazole
- 3,5-Diamino-1,2,4-thiadiazole
Uniqueness
3,5-Diiodo-1,2,4-thiadiazole is unique due to its high selectivity for substitution reactions at the iodine positions, making it a versatile intermediate for the synthesis of various biologically active compounds . Its iodine atoms provide a distinct reactivity profile compared to other halogenated thiadiazoles, allowing for the selective introduction of different functional groups.
Properties
Molecular Formula |
C2I2N2S |
|---|---|
Molecular Weight |
337.91 g/mol |
IUPAC Name |
3,5-diiodo-1,2,4-thiadiazole |
InChI |
InChI=1S/C2I2N2S/c3-1-5-2(4)7-6-1 |
InChI Key |
SKLSRKXCTSCJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=N1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
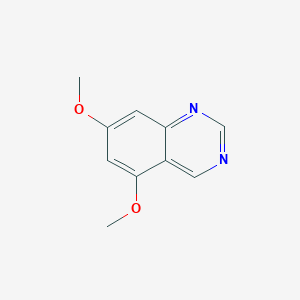
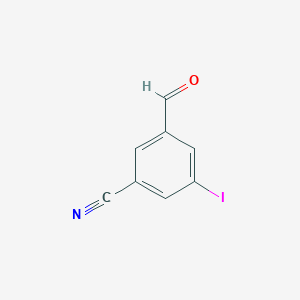
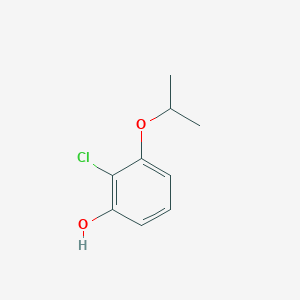
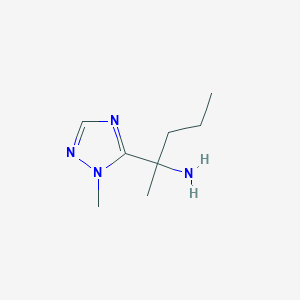
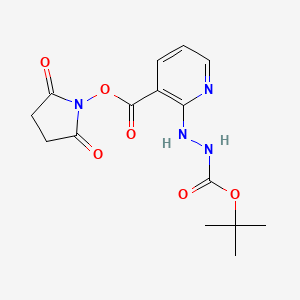
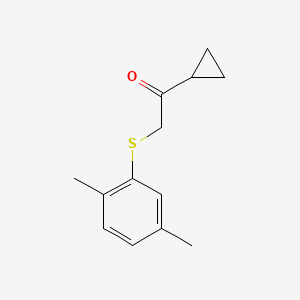
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
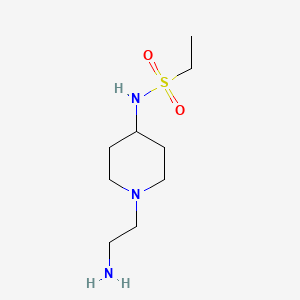
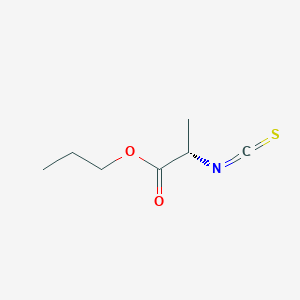
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)


![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
